alpha-Tocotrienol

Catalog No.
S579539
CAS No.
1721-51-3
M.F
C29H44O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Tocotrienol

CAS Number

1721-51-3

Product Name

alpha-Tocotrienol

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/t29-/m1/s1

InChI Key

RZFHLOLGZPDCHJ-GDLZYMKVSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Synonyms

alpha-tocotrienol, tocotrienol, alpha

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Description

The exact mass of the compound 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin E - Tocotrienols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Structure and Properties

    The presence of the benzopyran core structure and the long alkyl chain linked to it suggests this compound may be a type of lipid. Lipids are a diverse class of molecules with various biological functions . Studying the structure and properties of this compound could provide insights into its potential interactions with biological systems.

  • Natural Product Chemistry

    The complex structure with multiple methyl groups and a long chain suggests this compound may be a natural product. Natural products are a rich source of novel drug candidates . Research into the source and potential bioactivity of this compound could be of interest.

Alpha-Tocotrienol is a member of the vitamin E family, specifically classified as a tocotrienol, which includes four distinct forms: alpha, beta, gamma, and delta. It is characterized by a unique chemical structure that includes a chromanol ring and a side chain featuring three double bonds, differentiating it from tocopherols, which possess saturated side chains. This unsaturated side chain enhances its antioxidant properties and biological activity. Alpha-Tocotrienol is predominantly found in various plant oils, particularly palm oil, rice bran oil, and wheat germ oil .

The primary mechanism of action of vitamin E is its role as a chain-breaking antioxidant. Vitamin E reacts with free radicals, preventing them from damaging cell membranes and other cellular components [].

Vitamin E is generally considered safe for most individuals when consumed at recommended dietary levels. However, high doses can cause side effects such as nausea, fatigue, and muscle weakness []. Vitamin E is not flammable but may decompose upon heating, releasing irritating fumes [].

Data:

  • The tolerable upper intake level (UL) for adults is 1,000 mg/day of vitamin E [].
Within the body, including:

  • Inhibition of Lipid Peroxidation: Alpha-Tocotrienol protects lipids from oxidative degradation by scavenging free radicals .
  • Regulation of Gene Expression: It may influence the expression of genes involved in lipid metabolism and inflammation .
  • Metabolism: In the liver, alpha-tocotrienol undergoes ω-hydroxylation via cytochrome P450 enzymes followed by β-oxidation, leading to the formation of metabolites that are excreted in urine .

Alpha-Tocotrienol exhibits a range of biological activities that contribute to its health benefits:

  • Antioxidant Properties: It is recognized for its superior antioxidant capacity compared to alpha-tocopherol, with studies suggesting it possesses 40-60 times more antioxidant activity .
  • Cardiovascular Health: Research indicates that alpha-tocotrienol can lower cholesterol levels by inhibiting the oxidation of low-density lipoproteins and down-regulating key enzymes in cholesterol synthesis .
  • Anti-Cancer Effects: Emerging studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, potentially due to its ability to modulate cell signaling pathways .
  • Neuroprotection: Alpha-tocotrienol has been shown to protect neuronal cells from oxidative stress and may have implications in neurodegenerative diseases .

Alpha-Tocotrienol can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from natural sources such as palm oil and rice bran oil using methods like cold pressing or solvent extraction.
  • Chemical Synthesis: Synthetic routes include multi-step organic reactions involving the construction of the chromanol ring followed by the addition of the unsaturated side chain. Recent patents have described novel processes for producing alpha-tocotrienol with high purity from plant extracts without extensive chromatography .
  • Biotechnological Approaches: Some research has explored using microbial fermentation processes to produce tocotrienols from substrates like glucose or vegetable oils.

Alpha-Tocotrienol has several applications across different fields:

  • Nutraceuticals: Due to its health benefits, it is often included in dietary supplements aimed at improving cardiovascular health and providing antioxidant support .
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in skincare products designed to combat oxidative stress and UV damage .
  • Food Industry: It can be used as a natural preservative due to its antioxidant properties, helping to prolong shelf life by preventing rancidity in oils and fats .

Alpha-Tocotrienol belongs to a larger group of compounds known as tocopherols and tocotrienols. Here are some similar compounds along with their unique characteristics:

CompoundStructure TypeAntioxidant ActivityUnique Features
Alpha-TocopherolSaturated side chainModerateMost common form of Vitamin E; higher bioavailability than tocotrienols.
Beta-TocotrienolUnsaturated side chainHighSimilar structure but differs in methyl group positioning; less studied than alpha-tocotrienol.
Gamma-TocotrienolUnsaturated side chainHighFound predominantly in rice bran oil; exhibits strong antioxidant properties.
Delta-TocotrienolUnsaturated side chainHighNotable for its longer retention time in plasma compared to other tocotrienols.

Alpha-tocotrienol is distinguished by its potent antioxidant properties and unique structural features that enhance its bioactivity compared to both tocopherols and other tocotrienols. Its ability to penetrate lipid membranes efficiently allows it to exert protective effects against oxidative stress more effectively than its saturated counterparts .

XLogP3

9.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

424.334130642 g/mol

Monoisotopic Mass

424.334130642 g/mol

Heavy Atom Count

31

UNII

42UVL44LY7

MeSH Pharmacological Classification

Antioxidants

Other CAS

1721-51-3

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-: ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types